1-[(4-Tert-butylphenyl)sulfonyl]piperazine
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Description
The compound "1-[(4-Tert-butylphenyl)sulfonyl]piperazine" is a derivative of piperazine featuring a sulfonyl functional group attached to a tert-butyl substituted phenyl ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The sulfonyl group is a common moiety in drug design, often contributing to the pharmacokinetic properties of the compounds .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions where various sulfonyl chlorides react with a piperazine moiety. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized by reacting 1-benzhydryl-piperazine with different sulfonyl chlorides . Similarly, other studies have reported the synthesis of related compounds through condensation reactions and amination processes, indicating the versatility of synthetic approaches for these types of molecules .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of several piperazine derivatives. The crystal structures often reveal interesting features such as chair conformations of the piperazine ring and various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the stability and packing of the molecules in the solid state .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present on the piperazine ring and the phenyl ring. The presence of the sulfonyl group can influence the reactivity of the compound, and the tert-butyl group can add steric bulk, affecting the compound's chemical behavior. The literature does not provide specific reactions for "1-[(4-Tert-butylphenyl)sulfonyl]piperazine," but related compounds have been used as intermediates in the synthesis of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring and the nature of the sulfonyl group. These properties are crucial for the pharmacokinetic profile of potential drug candidates. The tert-butyl group is known to increase lipophilicity, which can affect the compound's absorption and distribution in biological systems .
Biological Activity and Case Studies
Several piperazine derivatives have been evaluated for their biological activities, including anticancer, antibacterial, and antifungal properties. For example, a 1-benzhydryl-sulfonyl-piperazine derivative showed significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation . Other derivatives have been tested for their antimicrobial activities and have shown varying degrees of efficacy . Additionally, some compounds have been identified as having high affinities for serotonin receptors, indicating potential as atypical antipsychotic agents .
Scientific Research Applications
Overview of Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, like 1-[(4-Tert-butylphenyl)sulfonyl]piperazine, play a pivotal role in medicinal chemistry due to their wide range of therapeutic applications. The compound's versatility is evident from its presence in drugs targeting various health conditions. Modifications in the substitution pattern of the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. These derivatives have been extensively studied and utilized in the treatment of diseases, showcasing their significant pharmacological importance (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity
Piperazine derivatives have shown promising results against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The role of piperazine as a vital building block in anti-mycobacterial compounds has been extensively documented, highlighting its significance in addressing tuberculosis and designing potent anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, are renowned chiral auxiliaries in stereoselective synthesis, including the synthesis of amines and derivatives. Tert-butanesulfinamide has been extensively used in asymmetric N-heterocycle synthesis, offering access to a wide array of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. These structures are key components of many natural products and compounds with therapeutic relevance (Philip, Radhika, Saranya, & Anilkumar, 2020).
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLOQRQQMQHVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387882 |
Source
|
Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenyl)sulfonyl]piperazine | |
CAS RN |
379244-68-5 |
Source
|
Record name | 1-[(4-tert-butylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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